
Acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol is a chemical compound with a unique structure that combines the properties of acetic acid and a complex hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol typically involves the reaction of acetic acid with a precursor molecule that contains the desired hydrocarbon chain. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where acetic acid and the precursor molecule are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the final product.
化学反応の分析
Types of Reactions
Acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or hydrocarbons.
科学的研究の応用
Acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol include other acetic acid derivatives and hydrocarbon chains with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of acetic acid and a complex hydrocarbon chain, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
89872-28-6 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC名 |
acetic acid;2-methyl-6-methylideneoct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-5-8(2)6-7-9(11)10(3,4)12;2*1-2(3)4/h5,9,11-12H,1-2,6-7H2,3-4H3;2*1H3,(H,3,4) |
InChIキー |
CQIZLBRIPWKMIO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(C)(C(CCC(=C)C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)
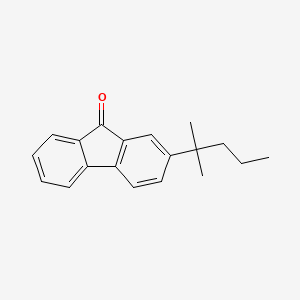
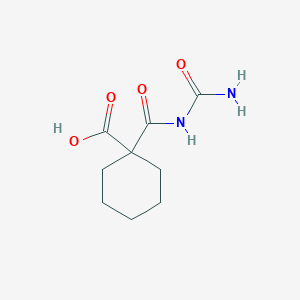
![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
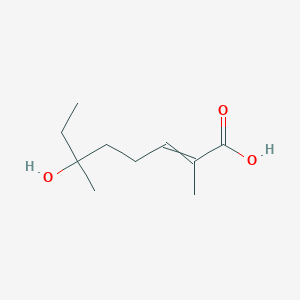


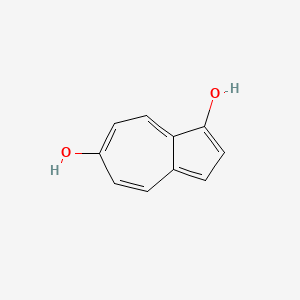
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
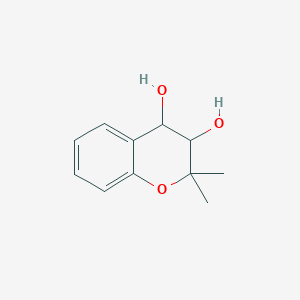
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

